molecular formula C16H21N3O4 B2959260 1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one CAS No. 2380097-83-4

1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one

Cat. No.: B2959260
CAS No.: 2380097-83-4
M. Wt: 319.361
InChI Key: HWRSCOVJFVTABS-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one is a complex organic compound that features a piperazinone core, substituted with a methoxypyridinyl group and an oxanecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazinone Core: This can be achieved by cyclization reactions involving appropriate amine and carbonyl precursors.

    Substitution with Methoxypyridinyl Group:

    Attachment of Oxanecarbonyl Group: This step often involves esterification or amidation reactions, where the oxanecarbonyl group is introduced using corresponding acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazine: Similar structure but lacks the piperazinone core.

    1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperidin-2-one: Similar structure but contains a piperidinone core instead of piperazinone.

Uniqueness

1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-22-14-10-13(2-5-17-14)19-7-6-18(11-15(19)20)16(21)12-3-8-23-9-4-12/h2,5,10,12H,3-4,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRSCOVJFVTABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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